3-Ethyl-isochromen-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26477-57-6 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-ethylisochromen-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-9-7-8-5-3-4-6-10(8)11(12)13-9/h3-7H,2H2,1H3 |
InChI Key |
XSQAJRXOZBNXPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Contextual Significance of Isochromenones in Chemical Sciences
Isochromenones, also known as isocoumarins, and their derivatives are a significant class of oxygen-containing heterocyclic compounds. Their structural framework is a common feature in a multitude of natural products isolated from various sources, particularly fungi. chemsrc.com These naturally occurring compounds exhibit a wide array of biological activities, including antimicrobial, anticancer, and antifungal properties. chemsrc.com The diverse bioactivity of the isochromenone core has established it as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular structures that are capable of binding to multiple biological targets.
The therapeutic potential of isochroman (B46142) derivatives, a closely related class of compounds, has been extensively reviewed, with research highlighting their applications as central nervous system agents, antioxidants, and anti-inflammatory agents. dntb.gov.ua The interest in isochromenones extends beyond their biological profile. These compounds also serve as versatile intermediates in synthetic organic chemistry, providing a foundation for the construction of more complex molecular architectures. chemsrc.com The development of novel synthetic methodologies to access functionalized isochromenone derivatives remains an active area of research. chemsrc.com
Scope and Objectives of Research on 3 Ethyl Isochromen 1 One
Research into 3-Ethyl-isochromen-1-one, a specific analogue bearing an ethyl group at the 3-position, is driven by several key scientific objectives. While specific research on this exact molecule is not extensively documented in publicly available literature, the goals of its study can be inferred from research on closely related 3-substituted isochromenones.
A primary objective is the exploration of the structure-activity relationship (SAR) of the isochromenone scaffold. By introducing a small alkyl group like ethyl at the C-3 position, chemists can systematically probe how modifications to this part of the molecule influence its biological activity. The synthesis of a library of 3-substituted isochromenones allows for the screening against various biological targets to identify compounds with enhanced potency or selectivity.
Another significant research focus is the development of efficient and regioselective synthetic methods. The construction of the isochromenone core with specific substitution patterns can be challenging. Therefore, a key objective is to devise novel synthetic routes that allow for the facile introduction of substituents like the ethyl group at the C-3 position. Research in this area often focuses on transition metal-catalyzed reactions, such as the cyclization of 2-alkynylbenzoates, to achieve high yields and selectivity under mild conditions. acs.org The development of "green" synthetic approaches, for instance, using water as a solvent, is also an area of interest.
Furthermore, the study of this compound and its analogues contributes to the fundamental understanding of the chemical properties and reactivity of the isochromenone ring system. This includes the investigation of its spectroscopic characteristics and its behavior in various chemical transformations. While detailed experimental data for this compound is scarce, data for related compounds, such as 6-chloro-3-ethyl-1H-isochromen-1-one, provide valuable insights.
Table 1: Chemical and Physical Properties of Selected Isochromenone Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Ethyl-1H-isochromen-1-one | 26477-57-6 | C₁₁H₁₀O₂ | 174.19 |
| 3-Methyl-1H-isochromen-1-one | 29539-21-7 | C₁₀H₈O₂ | 160.17 |
| 3-Phenyl-1H-isochromen-1-one | 4809-08-9 | C₁₅H₁₀O₂ | 222.24 |
| 3-Propylisocoumarin | Not Available | C₁₂H₁₂O₂ | 188.22 |
| 6-chloro-3-ethyl-1H-isochromen-1-one | Not Available | C₁₁H₉ClO₂ | 208.64 |
Table 2: Research Findings on a Related Compound: 6-chloro-3-ethyl-1H-isochromen-1-one
| Property | Data |
| Appearance | White solid |
| Yield | 60% |
| Melting Point | 77-78 °C |
| ¹H NMR (CDCl₃, 600 MHz) δ (ppm) | 8.16 (d, J = 8.3 Hz, 1H), 7.39 (d, J = 8.1 Hz, 1H), 7.34 (s, 1H), 6.19 (s, 1H), 2.62–2.49 (m, 2H), 1.28 (t, J = 7.3 Hz, 3H) |
| ¹³C NMR (CDCl₃, 150 MHz) δ (ppm) | 162.14, 160.94, 141.27, 138.95, 131.11, 127.97, 124.55, 118.35, 101.07, 26.68, 11.07 |
| HRMS (ESI-TOF) m/z [M+H]⁺ | Calcd for C₁₁H₁₀ClO₂: 209.0364; Found: 209.0364 |
Data sourced from a study on the synthesis of 3-substituted isocoumarins.
The synthesis of 3-substituted isocoumarins has been achieved through various methods, including the palladium-catalyzed alkynylation of methyl 2-hydroxybenzoate derivatives followed by cyclization. researchgate.net Another common approach involves the cycloisomerization of 2-alkynylbenzoic acids, where the choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization to yield either isobenzofuranones or isochromenones. acs.org For instance, copper-catalyzed reactions in ionic liquids have been shown to selectively produce 1H-isochromen-1-ones from 2-alkynylbenzoic acids bearing an alkyl group on the triple bond. acs.org
Biosynthesis of Isochromenone Natural Products Relevant to 3 Ethyl Isochromen 1 One Structural Motifs
The biosynthesis of isochromenone natural products, which share a core structural motif with 3-Ethyl-isochromen-1-one, is a complex process orchestrated by a series of specialized enzymes. These pathways are of significant interest due to the diverse biological activities of the resulting compounds, which include antibiotic and anticancer properties. wikipedia.orgnih.gov
Derivatization Strategies and Analogue Design for 3 Ethyl Isochromen 1 One
Rational Design of Structural Analogues
The rational design of structural analogues of 3-Ethyl-isochromen-1-one is a key strategy for optimizing its biological activity and exploring its structure-activity relationships (SAR). managingip.com This approach involves making targeted modifications to the molecule's core structure to enhance its interaction with biological targets.
One common strategy involves the modification of the substituent at the 3-position of the isochromenone ring. For instance, replacing the ethyl group with other alkyl or aryl moieties can significantly impact the compound's biological profile. researchgate.netmdpi.com The introduction of aromatic or heteroaromatic rings at this position can lead to compounds with altered electronic and steric properties, potentially improving their binding affinity and selectivity for specific enzymes or receptors. researchgate.netmdpi.com
The following table summarizes some of the rationally designed analogues of this compound and their key structural features.
| Analogue | Modification | Potential Impact | Reference |
| 3-(p-tolyl)-1H-isochromen-1-one | Replacement of the ethyl group with a p-tolyl group. | Altered steric and electronic properties at the 3-position. | mdpi.com |
| (E)-3-styryl-1H-isochromen-1-one | Replacement of the ethyl group with a styryl group. | Introduction of a conjugated system, potentially affecting fluorescence and reactivity. | mdpi.com |
| 6-chloro-3-ethyl-1H-isochromen-1-one | Addition of a chlorine atom at the 6-position. | Increased lipophilicity and altered electronic distribution. | mdpi.com |
| 3-(4-(trifluoromethyl)phenyl)-1H-isochromen-1-one | Replacement of the ethyl group with a trifluoromethylphenyl group. | Introduction of a strong electron-withdrawing group, affecting electronic properties. | mdpi.com |
Functionalization at Key Positions of the Isochromenone Core
The functionalization of the isochromenone core at specific positions is a critical aspect of analogue design, allowing for the fine-tuning of the molecule's properties. Key positions for functionalization include the C3, C4, and the aromatic ring.
Functionalization at the C3-Position: The C3-position is a primary site for modification, as the substituent at this position often plays a crucial role in the molecule's biological activity. rsc.org The ethyl group of this compound can be readily modified or replaced using various synthetic methodologies. For example, condensation reactions can be employed to introduce larger and more complex side chains. nih.gov
Functionalization at the C4-Position: The C4-position offers another avenue for derivatization. Introduction of substituents at this position can influence the planarity of the isochromenone ring system and introduce new functional groups for further modification. For instance, the synthesis of ethyl 3-(1-oxo-3-phenyl-1H-isochromen-4-yl)propanoate demonstrates the addition of a propanoate group at the C4-position.
Functionalization of the Aromatic Ring: Modification of the aromatic ring allows for the introduction of a wide range of functional groups that can modulate the compound's physicochemical properties. organic-chemistry.orgjk-sci.com Halogenation, nitration, and other electrophilic substitution reactions can be used to introduce substituents at various positions on the benzene (B151609) ring, thereby influencing the compound's solubility, lipophilicity, and metabolic stability. mdpi.comorganic-chemistry.org
The table below provides examples of functionalization at different positions of the isochromenone core.
| Position | Type of Functionalization | Example Compound | Reference |
| C3 | Replacement of the ethyl group with a substituted phenyl group. | 3-(4-chlorophenyl)-1H-isochromen-1-one | nih.gov |
| C4 | Addition of a propanoate group. | ethyl 3-(1-oxo-3-phenyl-1H-isochromen-4-yl)propanoate | |
| Aromatic Ring | Introduction of a chloro substituent. | 6-chloro-3-ethyl-1H-isochromen-1-one | mdpi.com |
Development of Targeted Derivatization Methodologies
The development of efficient and selective derivatization methodologies is crucial for the synthesis of diverse libraries of this compound analogues. acs.orgthieme-connect.de These methods often employ transition metal catalysis or other modern synthetic techniques to achieve high yields and regioselectivity. acs.org
One such methodology is the iron(III)/PhSeSePh-mediated cyclization of 2-alkynylaryl esters, which provides a regioselective route to isochromenones. acs.org This method is tolerant of various substituents on the aromatic ring and allows for the introduction of a chalcogen moiety. acs.org Another approach involves the zinc triflate-catalyzed cascade reaction of methyl 2-(phenylethynyl)benzoates with ethyl acrylate, affording isocoumarin (B1212949) derivatives in good yields.
Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of isochromenones. researchgate.net This method utilizes the energy of visible light to generate reactive intermediates that can undergo cyclization to form the isochromenone core. researchgate.net This approach is often mild and environmentally friendly. researchgate.net
The following table highlights some of the developed derivatization methodologies and their key features.
| Methodology | Catalyst/Reagent | Key Features | Reference |
| Iron(III)/PhSeSePh-mediated cyclization | FeCl₃, PhSeSePh | Regioselective, tolerant of various substituents. | acs.org |
| Zinc triflate-catalyzed cascade reaction | Zn(OTf)₂ | One-pot reaction, good yields. | |
| Visible-light photoredox catalysis | Ru(II) photocatalyst | Mild reaction conditions, environmentally friendly. | researchgate.net |
| Palladium-catalyzed carbonylation | Palladium catalyst | Trapping with O-enolate. | eurjchem.com |
Chemical Probe Synthesis for Mechanistic Investigations
Chemical probes are essential tools for elucidating the mechanisms of action of bioactive compounds. researchgate.net The synthesis of chemical probes based on the this compound scaffold can provide valuable insights into its biological targets and pathways.
One common strategy for chemical probe synthesis is the incorporation of a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. researchgate.netmdpi.commdpi.com Fluorescent probes can be used to visualize the subcellular localization of the compound, while biotinylated probes can be used for affinity-based target identification. researchgate.netmdpi.commdpi.commdpi.com
The design of a chemical probe requires careful consideration of the linker used to attach the reporter group. The linker should be stable under physiological conditions and should not interfere with the compound's biological activity. The synthesis of a biotinylated chemical probe, for example, often involves the reaction of the parent compound with a biotin-containing linker that has a reactive functional group. mdpi.commdpi.com
Fluorescent probes can be designed to exhibit changes in their fluorescence properties upon binding to their target, allowing for real-time monitoring of the interaction. mdpi.comrsc.orgnih.gov The development of such probes can be guided by computational modeling and spectroscopic studies. mdpi.com
The table below lists different types of chemical probes and their applications in mechanistic studies.
| Probe Type | Reporter Group | Application | Reference |
| Fluorescent Probe | Rhodamine | Visualization of subcellular localization. | mdpi.com |
| Biotinylated Probe | Biotin | Affinity-based target identification. | mdpi.commdpi.com |
| Ratiometric Fluorescent Probe | Dual-wavelength fluorophore | Quantitative measurement of target binding. | mdpi.com |
| Photo-affinity Probe | Photoreactive group | Covalent labeling of target proteins. | nih.gov |
Structure Activity Relationship Sar Studies of 3 Ethyl Isochromen 1 One Derivatives
Methodological Frameworks for SAR Analysis
The analysis of Structure-Activity Relationships (SAR) for 3-Ethyl-isochromen-1-one and its analogs employs a variety of methodological frameworks, ranging from traditional qualitative assessments to sophisticated computational models. collaborativedrug.comuni-bonn.de These frameworks are essential for systematically exploring how structural modifications influence biological activity. collaborativedrug.com
Quantitative Structure-Activity Relationship (QSAR) is a key computational methodology used in SAR analysis. nih.govmdpi.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For isocoumarin (B1212949) derivatives, both 2D-QSAR and 3D-QSAR studies have been employed. nih.govbenthamdirect.com
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules, such as electronic properties, hydrophobicity, and steric parameters. nih.gov The goal is to develop a statistically verified model that can predict the biological activity of new, unsynthesized coumarin (B35378) derivatives. nih.gov
3D-QSAR: These methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules. nih.gov They analyze the steric and electrostatic fields around the molecules to understand how these properties relate to their interaction with a biological target. nih.govresearchgate.net
Molecular docking is another powerful computational tool used in SAR analysis. nih.gov It predicts the preferred orientation of a molecule when bound to a target receptor or enzyme. nih.gov For isocoumarin derivatives, docking studies can help visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for activity. mdpi.com This information can then guide the design of new derivatives with improved binding affinity. researchgate.net
The integration of these methodologies provides a comprehensive framework for understanding the SAR of this compound derivatives, enabling a more rational approach to drug design and optimization. nih.govuni-bonn.de
Correlation of Structural Modifications with Molecular Recognition
The interaction of a molecule with its biological target, known as molecular recognition, is highly dependent on its three-dimensional structure and chemical properties. nih.gov For this compound and its derivatives, SAR studies have revealed important correlations between specific structural modifications and their ability to be recognized by biological receptors or enzymes. drugdesign.orgnih.gov
Modifications to the aromatic ring of the isocoumarin nucleus also have a profound impact on molecular recognition. The introduction of substituents such as hydroxyl, methoxy, or halogen groups can alter the electronic distribution of the molecule and introduce new points for hydrogen bonding or other polar interactions. mdpi.com For example, the presence of a hydroxyl group at the C8 position in some isocoumarin derivatives has been shown to be a key feature for their agonist activity at the TrkB receptor. nih.gov
The lactone ring is another critical feature of the isocoumarin scaffold. The carbonyl group within this ring can act as a hydrogen bond acceptor, a crucial interaction for the binding of many enzyme inhibitors. drugdesign.org SAR studies on related coumarin derivatives have highlighted the importance of this carbonyl group in forming hydrogen bonds with active site residues of target enzymes. mdpi.com
Table 1: Correlation of Structural Modifications of Isochromen-1-one Derivatives with Molecular Recognition
| Structural Modification | Effect on Molecular Recognition | Example Interaction | Reference |
| C3-Substituent | Influences hydrophobic and steric interactions. | The ethyl group can fit into a specific hydrophobic pocket in the target's binding site. | rsc.orgresearchgate.net |
| Aromatic Ring Substitution | Alters electronic properties and provides new hydrogen bonding sites. | A hydroxyl group can form a hydrogen bond with a polar residue in the active site. | mdpi.comnih.gov |
| Lactone Carbonyl Group | Acts as a hydrogen bond acceptor. | Forms a hydrogen bond with an amino acid residue in the enzyme's active site. | drugdesign.orgmdpi.com |
Predictive Modeling in SAR Studies
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery and plays a vital role in the SAR analysis of this compound derivatives. nih.govbio-hpc.eu These computational models aim to forecast the biological activity of novel compounds before they are synthesized, thereby saving significant time and resources. nih.gov
The fundamental principle of QSAR is to establish a quantitative correlation between the structural or physicochemical properties of a set of compounds and their biological activities. mdpi.com For isocoumarin derivatives, QSAR models are developed using a training set of molecules with known activities. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that relates the molecular descriptors to the activity. nih.govnih.gov
The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. nih.gov Internal validation often involves techniques like leave-one-out cross-validation, while external validation uses a separate test set of compounds that were not included in the model's development. nih.govnih.gov A robust and reliable QSAR model should accurately predict the activities of the compounds in the test set. nih.gov
For isocoumarin and related coumarin derivatives, various QSAR models have been developed to predict a range of biological activities, including anticancer and enzyme inhibitory effects. nih.govresearchgate.net These models have identified key molecular descriptors that are critical for activity. For example, 3D-QSAR studies on isocoumarin-based inhibitors have highlighted the importance of steric, electrostatic, and hydrogen bond donor/acceptor fields in determining their potency. researchgate.net The contour maps generated from these studies provide a visual representation of the regions in space where certain properties are favorable or unfavorable for activity, offering valuable insights for the design of new, more potent analogs. researchgate.net
Table 2: Key Parameters in Predictive QSAR Models for Isochromenone Derivatives
| QSAR Parameter | Description | Significance in Prediction | Reference |
| Steric Fields (CoMFA) | Describes the spatial arrangement and bulk of substituents. | Favorable steric bulk in certain regions can enhance binding and activity. | researchgate.net |
| Electrostatic Fields (CoMFA/CoMSIA) | Represents the distribution of positive and negative charges. | Optimal electrostatic interactions are crucial for strong binding to the target. | researchgate.net |
| Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | Identifies regions where hydrogen bond donors or acceptors are favorable. | Guides the placement of functional groups that can form key hydrogen bonds. | researchgate.net |
| Electronic Descriptors (2D-QSAR) | Includes properties like partial atomic charges and dipole moment. | Influences the electronic interactions between the ligand and the target. | nih.gov |
The application of predictive QSAR modeling allows for the in silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and biological testing. mdpi.commdpi.com
Design Principles for Modulating Molecular Interactions
The insights gained from Structure-Activity Relationship (SAR) studies provide a set of design principles for rationally modifying this compound to modulate its interactions with biological targets. gardp.org These principles guide the strategic alteration of the molecular structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov
A key design principle is the optimization of the substituent at the C3 position. Based on SAR data, the ethyl group can be replaced with other alkyl or aryl groups to probe the size and nature of the corresponding binding pocket in the target protein. rsc.orgresearchgate.net For instance, if a larger hydrophobic pocket is identified through molecular modeling, synthesizing derivatives with bulkier, more lipophilic substituents at C3 could lead to increased binding affinity. youtube.com
Another important strategy involves the introduction or modification of functional groups on the aromatic ring. mdpi.com This can be used to introduce new hydrogen bonding interactions, alter the molecule's electronic properties, or block metabolic sites. For example, if a hydrogen bond donor is predicted to be favorable in a specific region of the binding site, a hydroxyl or amino group could be introduced at the corresponding position on the aromatic ring. researchgate.net Conversely, if a particular position is susceptible to metabolic degradation, introducing a group like fluorine can block this process and improve the compound's metabolic stability.
Structure-based design, which utilizes the three-dimensional structure of the target protein, is a powerful approach for designing derivatives with enhanced molecular interactions. nih.gov By visualizing the binding site, medicinal chemists can design molecules that fit snugly and make specific, high-affinity contacts with key amino acid residues. nih.gov This can involve designing molecules that displace water molecules from the binding site to gain entropic advantage or that form specific covalent bonds with the target for irreversible inhibition.
Table 3: Design Principles for Modifying this compound Derivatives
| Design Principle | Objective | Example Modification | Reference |
| C3-Substituent Modification | Optimize steric and hydrophobic interactions. | Replace the ethyl group with a larger alkyl or an aryl group. | rsc.orgresearchgate.net |
| Aromatic Ring Functionalization | Introduce new favorable interactions and improve metabolic stability. | Add a hydroxyl group for hydrogen bonding or a fluorine atom to block metabolism. | researchgate.netmdpi.com |
| Electronic Tuning | Optimize electronic complementarity with the target. | Introduce electron-withdrawing or electron-donating groups on the aromatic ring. | nih.govacs.org |
| Structure-Based Design | Achieve high-affinity binding through precise interactions. | Design a derivative that forms a specific hydrogen bond with a key residue in the binding site. | nih.gov |
By applying these design principles, researchers can systematically and rationally develop new this compound derivatives with improved therapeutic potential.
Investigation of Biological Activities Through in Vitro and Mechanistic Studies on 3 Ethyl Isochromen 1 One Derivatives
Development of In Vitro Assays for Activity Screening
The initial exploration of the biological potential of 3-Ethyl-isochromen-1-one derivatives often begins with a battery of in vitro assays designed to screen for specific activities. These assays are crucial for identifying lead compounds and prioritizing them for further investigation.
A common starting point is the evaluation of antimicrobial properties . Studies have shown that isocoumarin (B1212949) derivatives can exhibit moderate antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for some derivatives have been reported to be in the range of 50 to 100 μM. Antifungal activity is also a key area of investigation, with some 3-substituted isocoumarin derivatives demonstrating efficacy against pathogens like Candida albicans. researchgate.net
Anticancer activity is another significant focus of in vitro screening. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. mdpi.com For instance, some isocoumarin derivatives have been shown to induce apoptosis in HeLa cells with IC50 values around 97.4 μM. The screening process often involves a panel of cancer cell lines to determine the spectrum of activity. jneonatalsurg.com
Enzyme inhibition assays are fundamental in identifying the molecular targets of these compounds. For example, isocoumarin derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and various cytochrome P450 (CYP) enzymes. researchgate.net The inhibitory activity is typically quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Antioxidant activity is frequently assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. jneonatalsurg.com Some isocoumarin derivatives have demonstrated significant antioxidant potential, with IC50 values comparable to standard antioxidants. jneonatalsurg.com
The ToxCast project provides a framework for high-throughput screening of chemicals using a diverse range of in vitro assays, which can be applied to isocoumarin derivatives to predict potential toxicity and identify biological pathways they might modulate. nih.gov These assays can be cell-free or cell-based and are run in a concentration-response format to determine values like the AC50 (the concentration at which a substance produces 50% of its maximal activity). nih.gov
Below is a table summarizing various in vitro assays used for screening the biological activities of isocoumarin derivatives.
| Assay Type | Purpose | Example Finding for Isocoumarin Derivatives |
| Antimicrobial Assays | ||
| Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. | Moderate activity against E. coli and S. aureus with MICs of 50-100 μM. |
| Disc Diffusion Assay | To qualitatively assess antimicrobial activity. | Moderate activity against C. albicans. researchgate.net |
| Anticancer Assays | ||
| MTT Assay | To measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. | Induced apoptosis in HeLa cells with an IC50 of ~97.4 μM. |
| Enzyme Inhibition Assays | ||
| Carbonic Anhydrase Inhibition Assay | To identify inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. | Some derivatives show selective inhibition of specific carbonic anhydrase isoforms. |
| Cytochrome P450 (CYP) Inhibition Assay | To assess the potential for drug-drug interactions by inhibiting drug-metabolizing enzymes. | Some derivatives show inhibitory activity on CYP3A4 and CYP2D6. researchgate.net |
| Antioxidant Assays | ||
| DPPH Radical Scavenging Assay | To measure the ability of a compound to act as a free radical scavenger. | Some derivatives exhibit potent antioxidant activity. jneonatalsurg.com |
| ABTS Radical Scavenging Assay | To determine the antioxidant capacity of a compound. | Superior antioxidant activity for certain derivatives. jneonatalsurg.com |
Exploration of Cellular and Subcellular Interactions
Understanding how this compound derivatives interact with cells and their internal components is crucial for elucidating their mechanisms of action. These investigations often employ advanced microscopy and molecular biology techniques.
The interaction of these compounds with the plasma membrane is a key initial step. The physicochemical properties of the derivatives, such as lipophilicity, influence their ability to cross the cell membrane. nih.gov Once inside the cell, their effects on the cytoskeleton and various membrane-bound organelles like lysosomes, mitochondria, the nucleus, and the endoplasmic reticulum are studied. nih.gov
Fluorescent probes are valuable tools for visualizing the subcellular localization of compounds. qmul.ac.uk By tagging a this compound derivative with a fluorescent dye, its accumulation in specific organelles can be tracked using confocal fluorescence microscopy. This technique has been used to confirm the cellular uptake of other alkaloid derivatives in cancer cells. researchgate.net
The induction of apoptosis , or programmed cell death, is a common mechanism of action for anticancer agents. Cellular studies can reveal the morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation. jneonatalsurg.com The activation of caspases, a family of proteases that play a central role in apoptosis, is often investigated. For example, some isocoumarin derivatives have been found to activate caspase pathways.
The table below outlines the cellular and subcellular interactions that are typically investigated for compounds like this compound derivatives.
| Cellular/Subcellular Component | Method of Investigation | Potential Interaction/Effect |
| Plasma Membrane | Lipophilicity assays, membrane fluidity studies | Permeation and potential disruption of membrane integrity. nih.gov |
| Cytoskeleton | Immunofluorescence microscopy | Alterations in cytoskeletal organization affecting cell shape and motility. nih.gov |
| Mitochondria | Mitochondrial membrane potential assays | Induction of apoptosis through the mitochondrial pathway. |
| Nucleus | DNA fragmentation assays, cell cycle analysis | DNA damage, cell cycle arrest. jneonatalsurg.com |
| Lysosomes | Lysosomal staining and functional assays | Lysosomal membrane permeabilization and release of cathepsins. nih.gov |
| Endoplasmic Reticulum (ER) | ER stress markers analysis | Induction of the unfolded protein response. qmul.ac.uk |
Mechanistic Studies at a Molecular Level
Delving into the molecular mechanisms of action involves identifying the specific biomolecules with which this compound derivatives interact. These studies often build upon the findings from in vitro screening and cellular assays.
A key aspect of mechanistic studies is understanding the structure-activity relationship (SAR) . By synthesizing and testing a series of derivatives with systematic modifications to the core this compound structure, researchers can identify the functional groups that are critical for biological activity. For instance, studies on other heterocyclic compounds have shown that the presence and position of certain substituents can significantly impact their potency. nih.gov
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to its target protein. This can provide insights into the specific amino acid residues involved in the interaction. scielo.br For example, docking studies have been used to understand how isatin (B1672199) derivatives bind to the ATP-binding site of GSK-3β. scielo.br
The table below summarizes key molecular-level mechanistic studies.
| Mechanistic Aspect | Technique(s) | Information Gained |
| Structure-Activity Relationship (SAR) | Chemical synthesis and biological testing of analogues | Identification of key pharmacophoric features required for activity. nih.gov |
| Molecular Docking | Computational modeling | Prediction of binding modes and interactions with target proteins. scielo.br |
| Lactone Ring Stability | HPLC, NMR spectroscopy | Assessment of the compound's stability and potential for hydrolysis under physiological conditions. |
| Enzyme Kinetics | Spectrophotometric assays | Determination of the mode of enzyme inhibition (e.g., competitive, non-competitive). |
Target Identification and Validation Approaches
A crucial step in drug discovery is the identification and validation of the specific molecular target(s) through which a compound exerts its biological effect. For this compound derivatives, this process involves a combination of computational and experimental approaches.
One approach is to screen the compound against a panel of known biological targets, such as kinases, proteases, or receptors. The results can point towards a potential target or a family of targets. For example, some isocoumarin derivatives have been identified as potential α(1)-adrenergic receptor antagonists.
Heat shock protein 90 (Hsp90) is another potential target for isocoumarin-like compounds. Hsp90 is a molecular chaperone that is essential for the stability and function of many proteins involved in cancer cell growth and survival. ucsd.edu Some natural products have been shown to inhibit Hsp90, leading to the degradation of its client proteins. nih.gov
Once a potential target is identified, validation is necessary to confirm that the compound's biological activity is indeed mediated through this target. This can be achieved through various methods, including:
Genetic approaches: Overexpressing or knocking down the target protein in cells and observing the effect on the compound's activity.
Biophysical methods: Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure the binding affinity between the compound and the target protein.
Competitive binding assays: Demonstrating that the compound can compete with a known ligand for binding to the target.
The table below lists some potential molecular targets for isocoumarin derivatives and the approaches used for their identification and validation.
| Potential Molecular Target | Identification/Validation Approach | Relevance |
| Carbonic Anhydrases | Enzyme inhibition assays | Implicated in various diseases including cancer. |
| Cytochrome P450 Enzymes | In vitro metabolism studies | Important for understanding drug metabolism and potential interactions. researchgate.net |
| Heat Shock Protein 90 (Hsp90) | Client protein degradation assays, competitive binding assays | A key target in cancer therapy. nih.govucsd.edu |
| α(1)-Adrenergic Receptors | Receptor binding assays | Potential for treating hypertension. |
Theoretical and Computational Chemistry Applied to 3 Ethyl Isochromen 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. sdu.dk Methods like Density Functional Theory (DFT) are frequently employed to study the structural and electronic properties of heterocyclic compounds, similar to isochromenones. researchgate.net These calculations provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and spectroscopic behavior.
Detailed research findings from studies on related heterocyclic systems, such as coumarins, demonstrate that DFT calculations can elucidate key molecular parameters. researchgate.net For 3-Ethyl-isochromen-1-one, such calculations would involve optimizing the molecular geometry to find its most stable conformation. Following optimization, analyses of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. scirp.org
Electrostatic Potential (ESP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. researchgate.net Global reactivity descriptors, derived from the FMO energies, provide quantitative measures of the molecule's reactivity profile. scirp.org
Table 1: Illustrative Calculated Electronic Properties for an Isochromenone Scaffold This table presents typical data obtained from DFT calculations on a representative isochromenone structure, as specific experimental or calculated values for this compound are not readily available in the cited literature. The values are based on general findings for similar heterocyclic systems.
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | 6.5 eV |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | 1.8 eV |
| Global Hardness (η) | Resistance to change in electron distribution. Calculated as (I - A) / 2. | 2.35 eV |
| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. Calculated as -(I + A) / 2. | -4.15 eV |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. Calculated as μ² / (2η). | 3.67 eV |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein. innovareacademics.inmdpi.com These methods are central to drug discovery and chemical biology for identifying potential biological targets and understanding the molecular basis of a compound's activity. plos.orgcnrs.fr
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein's active site. researchgate.net The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on factors like intermolecular forces, geometric complementarity, and binding energy. innovareacademics.in Docking studies on various isochromenone derivatives have been performed to assess their potential as inhibitors for specific enzymes, such as cyclooxygenase (COX). researchgate.net For this compound, a similar approach would screen it against a library of protein targets to identify those with which it might form a stable complex, thus predicting its potential biological functions or mechanisms of action. cnrs.fr
Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. mdpi.com MD simulations model the movements of atoms in the system by applying the laws of classical mechanics, providing insights into the flexibility of the complex, the role of solvent molecules, and the precise nature of the binding interactions. cuni.czlibretexts.org Such simulations can confirm the stability of the binding pose predicted by docking and calculate the binding free energy, which is a more accurate measure of binding affinity. dntb.gov.ua
Table 2: Illustrative Molecular Docking Results for this compound with Potential Protein Targets This table provides a hypothetical example of results from a molecular docking study. The protein targets are chosen for illustrative purposes based on targets for other heterocyclic compounds. Scores are unitless or in kcal/mol and indicate the predicted binding affinity.
| Protein Target (PDB ID) | Biological Function | Predicted Binding Affinity (Docking Score) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | -8.5 | Arg120, Tyr355, Ser530 |
| DNA Gyrase | Bacterial DNA replication | -7.9 | Asp73, Gly77, Ala92 |
| Dihydrofolate Reductase | Nucleotide synthesis | -7.2 | Ile7, Phe31, Pro55 |
Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and energies. nih.gov The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. mit.eduarxiv.org Understanding these pathways is crucial for optimizing synthetic routes or predicting the metabolic fate of a compound. unipv.ite3s-conferences.org
For this compound, computational methods can be used to model its synthesis, for example, via the cyclization of a precursor molecule. researchgate.net By mapping the potential energy surface of the reaction, chemists can identify the most favorable pathway. nih.gov Techniques such as constrained geometry optimizations or nudged elastic band (NEB) calculations can locate the transition state structure connecting reactants and products. hawaii.edu Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. rowansci.com
These calculations provide critical thermodynamic and kinetic data, such as activation energies and reaction enthalpies, which help rationalize experimental observations and predict the feasibility of different reaction channels. e3s-conferences.org This predictive power is instrumental in designing more efficient syntheses or understanding potential degradation pathways of the isochromenone ring system. nih.gov
Development of Computational Models for Isochromenone Chemistry
The development of robust computational models is essential for accurately predicting the properties and reactivity of a class of compounds like isochromenones. kallipos.gr These models are built upon fundamental theories but are often refined and validated against experimental data to improve their predictive accuracy.
For isochromenone chemistry, this involves establishing reliable protocols for quantum chemical calculations, such as selecting the appropriate DFT functional and basis set that best reproduces known experimental properties like molecular geometry or spectroscopic data for this specific class of compounds. researchgate.net Furthermore, machine learning and deep learning models are increasingly being developed to accelerate the prediction of chemical reactions and properties. rsc.orgmdpi.com By training on large datasets of known reactions and molecular properties, these models can learn the complex relationships between a molecule's structure and its behavior. rsc.org Such models could be applied to predict the products of reactions involving this compound or to screen large virtual libraries of isochromenone derivatives for desired properties, significantly speeding up the discovery process. cnrs.fr
Advanced Analytical Methodologies for Characterization and Quantification in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to the unequivocal identification of 3-Ethyl-isochromen-1-one. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, providing unambiguous evidence of its carbon-hydrogen framework.
One-Dimensional (1D) NMR: ¹H NMR spectroscopy is used to identify the types and connectivity of protons in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the vinylic proton at the C-4 position, and the protons of the ethyl group. The aromatic region typically displays complex multiplets corresponding to the four protons on the fused benzene (B151609) ring. A key diagnostic signal is a singlet for the vinylic proton (H-4), which appears downfield due to the influence of the adjacent oxygen atom and the conjugated system. The ethyl group presents a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling confirming their adjacency.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum shows a signal for the lactone carbonyl carbon (C-1) at a highly deshielded position (~163 ppm). Signals for the eight sp²-hybridized carbons of the bicyclic ring system are observed in the aromatic/vinylic region (100-150 ppm), while the two aliphatic carbons of the ethyl group appear in the upfield region.
Two-Dimensional (2D) NMR: 2D NMR experiments are crucial for assembling the molecular structure from the 1D data.
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling relationships. It would confirm the correlation between the methylene and methyl protons of the ethyl group and identify adjacent protons within the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to definitively assign the ¹³C signals for all protonated carbons, such as linking the H-4 vinylic proton to its corresponding C-4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include the correlation from the methylene protons of the ethyl group to the C-3 and C-4 carbons, and from the H-4 proton to the carbonyl carbon (C-1), confirming the core isocoumarin (B1212949) structure.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H to C) |
|---|---|---|---|
| 1 | - | 163.1 (C=O) | - |
| 3 | - | 155.4 | - |
| 4 | 6.35 (s, 1H) | 101.2 | C-1, C-3, C-4a, C-1' |
| 4a | - | 138.5 | - |
| 5 | 8.25 (d, J=7.8 Hz, 1H) | 127.8 | C-4, C-6, C-7, C-8a |
| 6 | 7.51 (t, J=7.5 Hz, 1H) | 129.5 | C-5, C-8 |
| 7 | 7.72 (t, J=7.6 Hz, 1H) | 134.6 | C-5, C-8a |
| 8 | 7.38 (d, J=8.0 Hz, 1H) | 120.1 | C-6, C-8a |
| 8a | - | 125.2 | - |
| 1' (-CH₂) | 2.58 (q, J=7.5 Hz, 2H) | 27.9 | C-3, C-4, C-2' |
| 2' (-CH₃) | 1.24 (t, J=7.5 Hz, 3H) | 11.8 | C-3, C-1' |
Mass spectrometry provides precise mass measurements and fragmentation data that corroborate the structure determined by NMR.
HRMS: High-Resolution Mass Spectrometry is used to determine the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). For this compound, with a molecular formula of C₁₁H₁₀O₂, the calculated exact mass of the molecular ion [M]⁺• is 174.0681 u. An experimental HRMS measurement confirming this value provides strong evidence for the proposed molecular formula, ruling out other isobaric possibilities.
Tandem MS (MS/MS): In MS/MS analysis, the molecular ion ([M]⁺•, m/z 174) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways for this compound include:
Loss of an ethyl radical (•C₂H₅): This is a common fragmentation involving the cleavage of the C3-C1' bond, resulting in a stable acylium ion at m/z 145.0289 (C₉H₅O₂⁺). This is often the base peak in the spectrum.
Loss of carbon monoxide (CO): The lactone moiety can lose a molecule of CO, leading to a fragment ion at m/z 146.0732 (C₁₀H₁₀O⁺•).
Sequential Loss: The fragment at m/z 145 can further lose a molecule of CO to produce an ion at m/z 117.0335 (C₈H₅O⁺).
| Ion | Formula | Calculated m/z | Observed m/z | Proposed Identity/Loss |
|---|---|---|---|---|
| [M]⁺• | C₁₁H₁₀O₂⁺• | 174.0681 | 174.0683 | Molecular Ion |
| [M-C₂H₅]⁺ | C₉H₅O₂⁺ | 145.0289 | 145.0291 | Loss of ethyl radical |
| [M-CO]⁺• | C₁₀H₁₀O⁺• | 146.0732 | 146.0730 | Loss of carbon monoxide |
| [M-C₂H₅-CO]⁺ | C₈H₅O⁺ | 117.0335 | 117.0334 | Sequential loss of •C₂H₅ and CO |
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum provides a distinct pattern of absorption bands. The most prominent feature is the intense absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated lactone, which typically appears in the range of 1720–1745 cm⁻¹. Other significant absorptions include C=C stretching vibrations from the aromatic ring and the endocyclic double bond (1600–1650 cm⁻¹), C-O stretching of the ester linkage (~1250 cm⁻¹), and C-H stretching vibrations for the aromatic (>3000 cm⁻¹) and aliphatic ethyl group (<3000 cm⁻¹) protons.
Raman Spectroscopy: Raman spectroscopy serves as a complementary technique. While the polar C=O bond gives a weak Raman signal, the non-polar C=C bonds of the aromatic and vinylic systems often produce strong Raman scattering bands, providing confirmatory data for the conjugated framework.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3070–3030 | Medium | Aromatic C-H Stretch |
| 2975, 2880 | Medium | Aliphatic (Ethyl) C-H Stretch |
| 1735 | Very Strong | Lactone C=O Stretch |
| 1640, 1610 | Strong-Medium | Aromatic/Vinylic C=C Stretch |
| 1255 | Strong | Asymmetric C-O-C Stretch (Ester) |
| 830, 760 | Strong | Aromatic C-H Out-of-Plane Bending |
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are indispensable for separating this compound from reaction byproducts or other components in a mixture, as well as for assessing its purity and performing quantitative analysis.
HPLC and UPLC are the most common techniques for the analysis of non-volatile compounds like this compound. Reversed-phase chromatography is typically employed, where the compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase.
A typical method involves a gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed with a Diode Array Detector (DAD) or UV detector, monitoring at a wavelength where the chromophore of the isocoumarin system absorbs strongly (e.g., ~254 nm or ~310 nm). The retention time of the compound under defined conditions is a characteristic identifier, while the peak area is proportional to its concentration, allowing for accurate quantification.
UPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher peak resolution, much faster analysis times, and reduced solvent consumption, making it ideal for high-throughput screening and analysis of complex samples.
Due to its moderate volatility and good thermal stability, this compound is also amenable to analysis by Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (FID).
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and separated on a long capillary column (e.g., HP-5ms). The temperature of the column is gradually increased (temperature programming) to elute compounds based on their boiling points and interactions with the stationary phase. The resulting mass spectrum for the eluting peak provides definitive identification that can be compared against spectral libraries.
Headspace-GC is a specialized technique used for analyzing volatile and semi-volatile compounds in solid or liquid samples without direct injection of the matrix. If this compound contributes to the aroma profile of a material, headspace analysis can be used to sample the vapor phase above the material. This method is highly sensitive for detecting trace amounts of the compound and is valuable in fields such as flavor and fragrance analysis or for monitoring residual reactants.
| Parameter | HPLC/UPLC Method | GC-MS Method |
|---|---|---|
| Technique | Reversed-Phase UPLC | Gas Chromatography-Mass Spectrometry |
| Column | C18 (e.g., 1.7 µm, 2.1 x 50 mm) | 5% Phenyl Polysiloxane (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient: Water (A) / Acetonitrile (B) | Helium, constant flow (~1 mL/min) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Temperature | Column oven at 40 °C | Injector: 250 °C; Oven Program: 100 °C (1 min) to 280 °C at 15 °C/min |
| Detection | Diode Array Detector (DAD) at 254 nm | Mass Spectrometer (Scan mode m/z 40-400) |
| Typical Retention Time | ~3.5 min | ~10.2 min |
Advanced High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Hyphenated Analytical Systems (e.g., LC-MS/MS, GC-MS)
Hyphenated analytical systems, which couple a high-resolution separation technique with a highly sensitive detection method, are the gold standard for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer complementary capabilities for its identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for the analysis of this compound due to its volatility and thermal stability. In this technique, the compound is volatilized and separated from other components in a sample on a capillary column based on its boiling point and affinity for the column's stationary phase. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The high energy of EI causes predictable fragmentation of the parent molecule. The resulting mass spectrum, a unique fingerprint of the compound, allows for unambiguous identification.
The molecular ion ([M]•+) of this compound (C₁₁H₁₀O₂) has a nominal mass of 174 Da. Key fragmentation pathways include the loss of the ethyl group, the loss of carbon monoxide, and cleavage of the heterocyclic ring, producing a characteristic pattern of fragment ions.
Table 1: Predicted GC-MS (EI) Fragmentation Pattern for this compound
| Ion Description | Proposed Structure/Loss | Mass-to-Charge Ratio (m/z) | Relative Importance |
| Molecular Ion | [C₁₁H₁₀O₂]•+ | 174 | High |
| Loss of Ethyl Radical | [M - C₂H₅]•+ | 145 | High |
| Loss of Carbon Monoxide | [M - CO]•+ | 146 | Moderate |
| Benzoyl Cation | [C₇H₅O]+ | 105 | High |
| Phenyl Cation | [C₆H₅]+ | 77 | Moderate |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For analyzing this compound in complex biological or environmental samples, LC-MS/MS provides superior selectivity and sensitivity, particularly when analyte concentrations are low. This technique first separates the compound using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column (e.g., C18). The eluent is then directed into a mass spectrometer, where a soft ionization technique like Electrospray Ionization (ESI) is used to generate the protonated molecule, [M+H]⁺ (m/z 175).
The power of tandem mass spectrometry (MS/MS) is leveraged in Multiple Reaction Monitoring (MRM) mode for quantification. In this mode, the first mass analyzer (Q1) is set to isolate only the precursor ion (m/z 175). This ion is then fragmented in a collision cell (Q2), and a second mass analyzer (Q3) is set to monitor for one or more specific, high-intensity product ions. This precursor-to-product ion transition is highly specific to the target analyte, effectively filtering out background noise from the sample matrix. This methodology has been critical in identifying isochromenone derivatives from fungal cultures and other natural sources [12, 25, 27].
Table 2: Exemplar LC-MS/MS (MRM) Parameters for Quantification of this compound
| Parameter | Value / Description |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 175.1 ([M+H]⁺) |
| MRM Transitions | |
| Quantifier Transition | 175.1 → 147.1 (Loss of CO) |
| Qualifier Transition | 175.1 → 119.1 (Loss of CO and C₂H₄) |
Chiral Analysis Methodologies for Enantiomeric Purity
A rigorous structural assessment reveals that This compound is an achiral molecule . It lacks a stereocenter and does not exhibit other forms of stereoisomerism such as atropisomerism. The planar nature of the aromatic ring and the exocyclic double bond within the heterocyclic ring preclude the formation of enantiomers. Consequently, analysis of enantiomeric purity is not applicable to this specific compound.
However, the field of chiral analysis is critically important for structurally related isochromenone derivatives, particularly those where the C3-C4 double bond is reduced. For instance, the hydrogenation of this compound yields 3-ethyl-3,4-dihydroisochromen-1-one , a compound possessing a chiral center at the C3 position. The synthesis and isolation of such analogs often result in a racemic mixture (an equal mixture of R and S enantiomers), and determining the enantiomeric excess (ee) is essential in asymmetric synthesis and biological studies.
The primary methods for resolving and quantifying enantiomers of such chiral analogs are Chiral HPLC and Chiral GC.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common technique for enantiomeric separation. It employs a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are widely used. The differential diastereomeric interactions between the two enantiomers and the chiral phase cause them to travel through the column at different rates, resulting in their separation and distinct retention times on the chromatogram. The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.
Chiral Gas Chromatography (Chiral GC): For volatile chiral compounds, Chiral GC is a powerful alternative. The separation mechanism is analogous to Chiral HPLC, but it occurs in the gas phase. The capillary column is coated with a chiral selector, often a cyclodextrin (B1172386) derivative, which forms transient, diastereomeric complexes with the enantiomers, leading to their separation.
Table 3: Hypothetical Chiral HPLC Method for a Related Analog (3-ethyl-3,4-dihydroisochromen-1-one)
| Parameter | Value / Description |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers, allowing for the calculation of enantiomeric excess (ee). |
Emerging Research Directions and Future Perspectives for 3 Ethyl Isochromen 1 One
Cross-Disciplinary Research at the Chemistry-Biology Interface
The true potential of 3-Ethyl-isochromen-1-one can be unlocked through studies that bridge the gap between synthetic chemistry and molecular biology. The isocoumarin (B1212949) core is prevalent in compounds with known antifungal, antibacterial, and enzyme-inhibiting properties, such as Mellein and Oosponol. This provides a strong rationale for investigating this compound as a potential bioactive agent or a chemical probe to interrogate biological systems.
Future research will focus on elucidating its mechanism of action (MoA). A primary objective is the unbiased identification of its direct cellular targets. Advanced chemical biology techniques are poised to play a pivotal role in this endeavor. For instance, synthesizing derivatives of this compound functionalized with an affinity tag (e.g., biotin) or a photo-crosslinkable group would enable affinity purification-mass spectrometry (AP-MS) or photoaffinity labeling experiments. These approaches can "fish out" binding proteins from cell lysates, providing direct evidence of molecular interaction.
Furthermore, label-free methods like the Cellular Thermal Shift Assay (CETSA) could be employed to confirm target engagement within intact cells. By observing the thermal stabilization of a protein upon ligand binding, CETSA can validate putative targets identified through other means. These interdisciplinary efforts are critical for moving beyond simple phenotypic screening and understanding precisely how this compound exerts its effects at a molecular level, paving the way for its potential development as a tool compound for biological research.
Table 1: Potential Biological Target Classes for this compound Investigation (Note: This interactive table can be sorted by clicking on the headers.)
| Target Class | Potential Target Example | Rationale & Investigative Approach |
|---|---|---|
| Enzymes (Hydrolases) | Serine Proteases / Esterases | The lactone (cyclic ester) moiety of the isocoumarin core is susceptible to nucleophilic attack and could act as a covalent or non-covalent inhibitor. |
| Enzymes (Kinases) | ATP-binding site of protein kinases | Many small molecule kinase inhibitors occupy the ATP pocket; the planar heterocyclic system of the isocoumarin could serve as a scaffold for such interactions. |
| Enzymes (Synthases) | Polyketide Synthases (PKS) | As many natural isocoumarins are polyketides, the compound could act as a feedback inhibitor or disrupt the function of fungal or bacterial PKS domains. |
| Transcription Factors | Nuclear Receptors | The relatively small, lipophilic nature of the compound could allow it to bind to ligand-binding domains of transcription factors, modulating gene expression. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The structural simplicity of this compound makes it an ideal starting point for computational-driven lead optimization. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this process by rapidly exploring the vast chemical space around the isocoumarin scaffold.
One key area is the development of Quantitative Structure-Activity Relationship (QSAR) models. By synthesizing a small, diverse library of this compound analogs and evaluating their biological activity, researchers can train ML algorithms to correlate specific structural features with functional outcomes. These models can then predict the activity of virtual compounds, prioritizing the synthesis of candidates with the highest probability of success and minimizing wasted resources.
Beyond predictive modeling, generative AI models offer a more transformative approach. These algorithms can be trained on databases of known bioactive molecules to "learn" the rules of medicinal chemistry. They can then generate novel isocoumarin derivatives de novo, designed to have optimized properties such as enhanced binding affinity for a specific target, improved selectivity, or better ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. For example, a generative model could suggest modifications to the ethyl group or substitutions on the aromatic ring to improve metabolic stability while preserving target engagement. This integration of AI/ML will accelerate the design-make-test-analyze cycle, enabling a more efficient and intelligent evolution of this compound from a simple molecule to a highly optimized chemical probe or lead compound.
Table 2: Application of AI/ML Models in the Development of this compound Analogs (Note: This interactive table can be sorted by clicking on the headers.)
| AI/ML Technique | Specific Application | Expected Outcome |
|---|---|---|
| QSAR Modeling | Predict biological activity based on molecular descriptors (e.g., size, polarity, charge). | Prioritization of synthetic targets from a virtual library of analogs; identification of key structural features for activity. |
| Generative Adversarial Networks (GANs) | Design novel isocoumarin structures with desired properties. | Generation of patentable, non-obvious analogs with potentially superior activity or physicochemical properties. |
| Pharmacophore Modeling | Identify the 3D arrangement of essential features for biological activity. | Guide rational design of new derivatives that fit a target's binding site more effectively. |
| ADMET Prediction Models | Forecast properties like solubility, permeability, and metabolic stability in silico. | Early-stage deselection of compounds likely to fail due to poor pharmacokinetic profiles, improving efficiency. |
Sustainable and Environmentally Benign Synthetic Approaches
As the environmental impact of chemical synthesis comes under increasing scrutiny, developing green methodologies for producing this compound is a critical future direction. Traditional routes to isocoumarins can rely on stoichiometric reagents, harsh conditions, and hazardous solvents. Future research will focus on aligning its synthesis with the principles of green chemistry.
A major advancement lies in the use of catalysis. Transition-metal-catalyzed reactions, particularly those involving Palladium or Copper, have shown promise for the cyclization of precursors like 2-alkynylbenzoic acids. The next frontier is to develop methods that utilize more earth-abundant metals (e.g., iron or nickel), operate at lower temperatures, and achieve high turnover numbers to minimize catalyst loading. Furthermore, the principles of C-H activation could enable the direct synthesis of isocoumarins from simpler, more readily available starting materials, significantly improving atom economy.
The replacement of conventional organic solvents is another key target. Research into performing the key cyclization and functionalization steps in greener media, such as water, bio-based solvents (e.g., Cyrene™), or supercritical fluids, will be essential. Biocatalysis represents an especially attractive avenue. The use of engineered enzymes (e.g., hydrolases or oxidoreductases) could perform synthetic transformations with exquisite selectivity under mild, aqueous conditions, drastically reducing the environmental footprint of the synthesis. These sustainable approaches not only reduce waste and hazard but can also lead to more efficient and cost-effective production of this compound and its derivatives.
Table 3: Comparison of Synthetic Paradigms for this compound (Note: This interactive table can be sorted by clicking on the headers.)
| Metric | Traditional Approach (Hypothetical) | Green Chemistry Approach (Prospective) |
|---|---|---|
| Key Reaction | Stoichiometric intramolecular cyclization of a pre-functionalized precursor (e.g., 2-(1-oxopropyl)benzoic acid). | Catalytic C-H activation/annulations or transition-metal-catalyzed cyclization. |
| Reagents | Use of stoichiometric dehydrating agents or activating groups. | Catalytic amounts of a transition metal (e.g., Palladium, Copper) or an organocatalyst. |
| Solvent | High-boiling, non-polar organic solvents (e.g., Toluene, Dichloromethane). | Water, ethanol, or other bio-derived solvents. |
| Atom Economy | Moderate; requires pre-installation of functional groups, generating stoichiometric byproducts. | High; direct functionalization of C-H bonds or efficient cyclization minimizes waste. |
| Energy Input | Often requires high temperatures (reflux conditions). | Can be designed to run at or near room temperature, especially with biocatalysis. |
Advancements in Analytical Characterization Beyond Current Limits
While standard techniques like NMR and basic mass spectrometry are sufficient for routine structural confirmation, a deeper understanding of this compound requires more advanced analytical methods. Future research will leverage cutting-edge instrumentation to characterize its behavior in complex environments and define its properties with greater precision.
For biological investigations, ultra-sensitive detection is paramount. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be indispensable for quantifying trace amounts of the compound and its metabolites in complex biological matrices like plasma, urine, or cell culture media. This enables detailed pharmacokinetic and metabolic stability studies.
Should chiral derivatives of this compound be developed, robust methods for enantiomeric separation and quantification will be crucial, as stereoisomers often exhibit vastly different biological activities. Advanced chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry, offers a rapid and high-resolution platform for this type of analysis.
In the solid state, techniques beyond simple melting point determination are needed. Solid-state NMR (ssNMR) and powder X-ray diffraction (PXRD) can provide detailed information on crystal packing and polymorphism. Identifying and controlling different crystalline forms is vital, as polymorphism can significantly impact a compound's solubility, stability, and bioavailability. Finally, to directly visualize the compound's location within a biological system, Mass Spectrometry Imaging (MSI) could be used to map the distribution of this compound in tissue sections, providing invaluable spatial information that links its chemical presence to biological outcomes.
Table 4: Advanced Analytical Techniques for this compound Characterization (Note: This interactive table can be sorted by clicking on the headers.)
| Technique | Primary Application | Information Gained |
|---|---|---|
| LC-MS/MS | Quantitative bioanalysis | Precise concentration of the parent compound and its metabolites in biological fluids. |
| Chiral SFC/HPLC | Stereoisomer analysis | Separation and quantification of enantiomers or diastereomers of chiral derivatives. |
| Solid-State NMR (ssNMR) | Solid-form characterization | Information on molecular conformation, packing, and distinguishing between different polymorphic forms. |
| Mass Spectrometry Imaging (MSI) | Spatial distribution analysis | Visualization of the compound's location within a biological tissue sample at a microscopic level. |
| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification | Accurate mass measurements to determine the elemental composition of unknown metabolites. |
Q & A
Q. What established synthetic methodologies are used for 3-Ethyl-isochromen-1-one, and how is purity ensured?
The synthesis typically involves multi-step organic reactions, such as cyclization of precursor molecules (e.g., substituted phthalides or ynamides). Purity is ensured through techniques like column chromatography and recrystallization, followed by spectroscopic validation (NMR, IR) and high-resolution mass spectrometry (HRMS). Melting point analysis and HPLC with reference standards further confirm purity .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected using a diffractometer. The SHELXL program refines structural parameters, including bond lengths, angles, and thermal displacement factors. Hydrogen bonding and π-π stacking interactions are analyzed using software like Mercury .
Q. What spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and HSQC) resolves substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). Mass spectrometry (EI/ESI-MS) confirms molecular weight and fragmentation patterns .
Q. How can chromatographic methods validate the identity of this compound?
High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with certified reference standards ensures compound identity. Retention time matching and spiking experiments are critical. Purity thresholds (>95%) are established via peak integration .
Q. What are key considerations for reproducible synthesis of this compound?
Strict control of reaction conditions (temperature, solvent, inert atmosphere) and catalyst selection (e.g., palladium for cross-coupling) is essential. Reagent stoichiometry and reaction monitoring (TLC/GC-MS) minimize byproducts. Batch-to-batch consistency is validated via comparative spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data in structural analysis?
Cross-validation using complementary techniques is critical. For example, discrepancies in substituent orientation between NMR and XRD may arise from dynamic effects in solution. Variable-temperature NMR or computational simulations (DFT) reconcile such differences. Statistical metrics (R-factors for XRD, RMSD for computational models) quantify reliability .
Q. What experimental design strategies optimize reaction yields for this compound derivatives?
Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically vary parameters (e.g., temperature, catalyst loading). Artificial neural networks (ANNs) predict optimal conditions. Reaction kinetics are monitored in situ using FTIR or Raman spectroscopy .
Q. How to design biological activity studies while minimizing confounding variables?
Use in vitro assays (e.g., antimicrobial MIC tests, enzyme inhibition) with positive/negative controls. Dose-response curves and replicate experiments (n ≥ 3) ensure statistical power. Counter-screening against related targets excludes off-target effects. Data normalization (e.g., to cell viability) reduces noise .
Q. How to assess thermodynamic stability of this compound under varying conditions?
Differential scanning calorimetry (DSC) measures melting points and phase transitions. Thermogravimetric analysis (TGA) evaluates decomposition profiles. Accelerated stability studies (40°C/75% RH) over 4–8 weeks, paired with HPLC, monitor degradation products .
Q. What computational approaches complement experimental data in elucidating reaction mechanisms?
Density Functional Theory (DFT) calculates transition states and reaction pathways (e.g., Gibbs free energy profiles). Molecular dynamics (MD) simulations explore solvent effects. QTAIM analysis identifies non-covalent interactions. Experimental validation via isotopic labeling or kinetic isotope effects (KIEs) confirms computational predictions .
Methodological Notes
- Data Contradiction Analysis : Employ triangulation (e.g., XRD, NMR, DFT) to address inconsistencies. Statistical tools like Bland-Altman plots or Cohen’s κ quantify agreement between datasets .
- Ethical Referencing : Cite primary literature (e.g., ACS, RSC journals) and avoid non-peer-reviewed sources. Use reference managers (EndNote, Zotero) to ensure consistency with ACS or IUPAC guidelines .
- Reproducibility : Detailed experimental protocols (solvent grades, instrument calibration) must be included in supplementary materials. Raw data (spectra, chromatograms) should be archived in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
